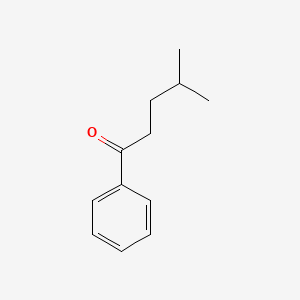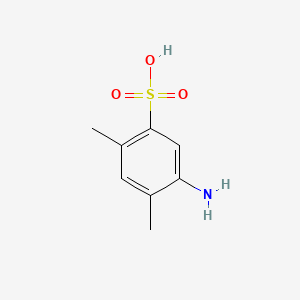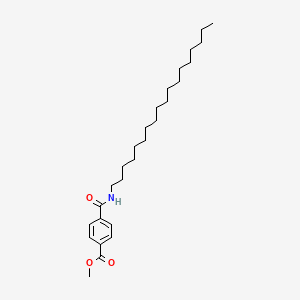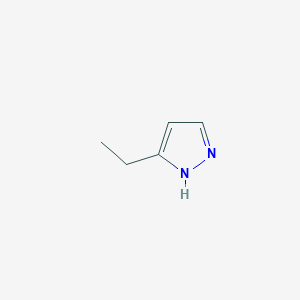
N1,N1,N2,N2-Tetrametilbenceno-1,2-diamina
Descripción general
Descripción
1,2-Benzenediamine, N,N,N',N'-tetramethyl- is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Benzenediamine, N,N,N',N'-tetramethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Benzenediamine, N,N,N',N'-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzenediamine, N,N,N',N'-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalizador de Polimerización
Este compuesto se utiliza con persulfato de amonio para catalizar la polimerización de acrilamida y bis-acrilamida para producir geles de poliacrilamida . Este proceso es crucial en la creación de geles utilizados en diversas aplicaciones científicas e industriales.
Separación de Proteínas
También se utiliza para la separación de proteínas . Esto es particularmente importante en bioquímica y biología molecular, donde las proteínas deben separarse para su posterior análisis y estudio.
Separación de Ácidos Nucleicos
Además de las proteínas, este compuesto también se utiliza para la separación de ácidos nucleicos . Este es un paso clave en muchos estudios genéticos y genómicos.
Ligando para Iones Metálicos
N1,N1,N2,N2-Tetrametilbenceno-1,2-diamina sirve como ligando para iones metálicos como el zinc y el cobre . Esto lo hace útil en el campo de la química inorgánica, particularmente en la síntesis de complejos metálicos.
Formación de Complejos Organometálicos Aniónicos
Este compuesto participa activamente en la formación de complejos organometálicos aniónicos . Estos complejos tienen una amplia gama de aplicaciones, incluyendo catálisis, ciencia de materiales y química medicinal.
Intermediario Farmacéutico
Se utiliza como intermediario farmacéutico . Esto significa que se utiliza en la síntesis de diversos fármacos farmacéuticos.
Investigación Biomédica
Este compuesto se utiliza en la investigación biomédica , probablemente debido a sus propiedades como ligando y su papel en la separación de moléculas biológicas.
Reactivo Químico
Se utiliza como reactivo químico en diversos experimentos de química . Como reactivo, puede participar en una gran variedad de reacciones químicas, lo que lo convierte en una herramienta versátil en el laboratorio.
Mecanismo De Acción
Target of Action
N1,N1,N2,N2-Tetramethylbenzene-1,2-diamine, also known as 1,2-Benzenediamine, N,N,N’,N’-tetramethyl- or N,N,N’,N’-Tetramethyl-o-phenylenediamine, is primarily used as an intermediate in the dye industry . It serves as a precursor in the synthesis of various types of dyes, such as azo dyes, metal complex dyes, and photosensitive dyes . Therefore, its primary targets are the molecules that are involved in the formation of these dyes.
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions . It is prepared by reacting aniline with methyl formate under basic conditions to produce N1,N1,N2,N2-Tetramethylbenzene-1,2-diamine .
Result of Action
As an intermediate in dye synthesis, the primary result of the action of N1,N1,N2,N2-Tetramethylbenzene-1,2-diamine is the formation of various types of dyes . These dyes can then be used in a variety of applications, including inks, plastics, coatings, textiles, and pigments .
Action Environment
The action, efficacy, and stability of N1,N1,N2,N2-Tetramethylbenzene-1,2-diamine can be influenced by various environmental factors. For instance, the compound is an organic compound and can cause irritation to the eyes and skin . Therefore, it should be handled with care, avoiding skin contact and inhalation of its vapors . Appropriate protective equipment, such as chemical protective clothing, gloves, and safety glasses, should be worn when handling this compound . The working environment should be well-ventilated . During storage, it should be kept in a dry, cool, and well-ventilated place, away from sources of ignition and other flammable materials .
Propiedades
IUPAC Name |
1-N,1-N,2-N,2-N-tetramethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVYYDCBKKKIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061035 | |
| Record name | 1,2-Benzenediamine, N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-01-8 | |
| Record name | N,N,N′,N′-Tetramethyl-o-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetramethylbenzene-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Phenylenebis(dimethylamine) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediamine, N1,N1,N2,N2-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenediamine, N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N,N',N'-Tetramethylbenzene-1,2-diamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AC35UGL8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N,N',N'-Tetramethyl-o-phenylenediamine (TMPD) affect the polymerization of isoprene when n-butyllithium is used as an initiator?
A1: TMPD significantly influences both the kinetics and the structure of polyisoprene formed during n-butyllithium initiated polymerization. [] Research shows that TMPD forms a 1:1 complex with n-butyllithium, leading to a decrease in the propagation rate of polymerization. Additionally, this interaction favors the formation of 3,4-polyisoprene units over 1,4-units, influencing the final polymer structure. This effect is attributed to the formation of solvated ion pairs between the propagating polyisoprene chain and the lithium cation, stabilized by TMPD. []
Q2: What is the structural characterization of TMPD?
A2: TMPD, also known as 1,2-Benzenediamine, N,N,N',N'-tetramethyl-, has the following characteristics:
Q3: How does TMPD interact with metal halides?
A3: TMPD readily forms adducts with metal halides. For instance, it forms 1:1 adducts with zinc(II) bromide, mercury(II) bromide, and mercury(II) iodide. [] These adducts exhibit interesting structural features. X-ray diffraction studies reveal that the metal centers in these adducts have unusually small X-M-X angles (where X is the halide and M is the metal). This is attributed to a tendency for dimer formation via an inversion center. []
Q4: Can TMPD be used in organic synthesis?
A4: Yes, TMPD plays a crucial role as a ligand in copper-catalyzed arylation reactions. [] It enables the coupling of arylaluminum reagents with alkyl halides to form arylalkanes. Specifically, when combined with copper(I) iodide, TMPD facilitates the formation of a catalyst system capable of coupling primary alkyl iodides and bromides with a variety of triarylaluminum reagents, leading to good to excellent yields of the desired cross-coupled products. []
Q5: Are there any known reactions of TMPD with boranes?
A5: Yes, TMPD participates in the unsymmetrical cleavage reactions of tetraborane (B4H10) and the borane-tetrahydrofuran complex (THF•B3H7). [] While the specific details of these reactions are not elaborated upon in the provided abstracts, this highlights the reactivity of TMPD with boron-containing compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



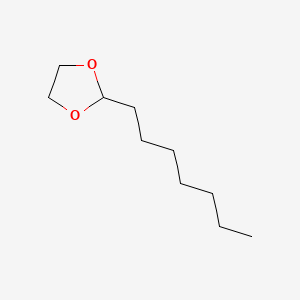
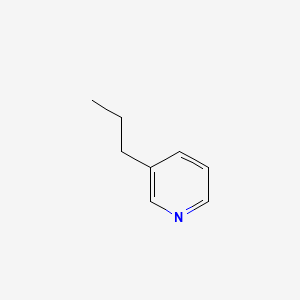
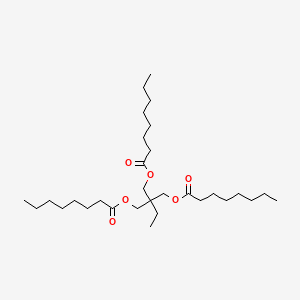
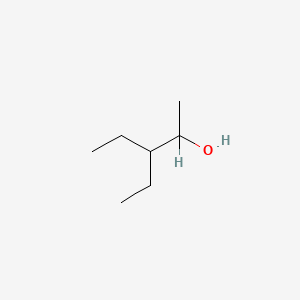


![5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one](/img/structure/B1594635.png)
